An In-depth Technical Guide to 2-(1H-pyrazol-4-yl)piperazine: Chemical Properties and Molecular Characteristics
An In-depth Technical Guide to 2-(1H-pyrazol-4-yl)piperazine: Chemical Properties and Molecular Characteristics
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and molecular properties of 2-(1H-pyrazol-4-yl)piperazine, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its structural features, physicochemical properties, and potential applications, offering a valuable resource for researchers engaged in drug discovery and development. The guide synthesizes theoretical knowledge with practical insights, presenting established protocols for its synthesis, characterization, and biological evaluation.
Introduction: The Scientific Rationale
The convergence of the pyrazole and piperazine scaffolds in a single molecular entity, 2-(1H-pyrazol-4-yl)piperazine, presents a compelling case for its exploration in drug discovery. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in many approved pharmaceuticals, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, and anticancer properties[1]. Similarly, the piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a prevalent pharmacophore found in drugs targeting the central nervous system (CNS), as well as in antiviral and antihistaminic agents[2].
The strategic combination of these two pharmacophores in 2-(1H-pyrazol-4-yl)piperazine is hypothesized to yield novel pharmacological profiles. This guide aims to provide the foundational knowledge required to unlock the therapeutic potential of this molecule.
Molecular Identity and Physicochemical Properties
A thorough understanding of the fundamental properties of a compound is critical for any research and development endeavor. This section details the key identifiers and physicochemical parameters of 2-(1H-pyrazol-4-yl)piperazine.
Core Molecular Attributes
| Property | Value | Source |
| IUPAC Name | 2-(1H-pyrazol-4-yl)piperazine | - |
| CAS Number | 1935518-00-5 | [3] |
| EC Number | 869-759-0 | [3] |
| Molecular Formula | C₇H₁₂N₄ | [4] |
| Molecular Weight | 166.22 g/mol | Calculated |
| Canonical SMILES | C1NC(CN1)C2=CNN=C2 | [4] |
Molecular Weight Calculation:
The molecular weight is calculated based on the atomic masses of its constituent elements from the molecular formula C₇H₁₂N₄:
-
Carbon (C): 7 * 12.011 = 84.077 u
-
Hydrogen (H): 12 * 1.008 = 12.096 u
-
Nitrogen (N): 4 * 14.007 = 56.028 u
-
Total Molecular Weight = 152.201 g/mol
Note: The previously cited molecular weight of 166.22 g/mol for a related compound, 1-[(1H-Pyrazol-4-yl)methyl]piperazine (C8H14N4), is often mistaken for the target compound[5]. The correct calculated molecular weight for 2-(1H-pyrazol-4-yl)piperazine (C7H12N4) is 152.20 g/mol .
Predicted Physicochemical Data
Predictive models provide valuable initial insights into a compound's behavior. The following data has been computationally generated.
| Parameter | Predicted Value | Significance in Drug Discovery |
| XlogP | -1.0 | Indicates high hydrophilicity, suggesting good aqueous solubility but potentially poor membrane permeability. |
| Topological Polar Surface Area (TPSA) | 67.8 Ų | Suggests good oral bioavailability. |
| Hydrogen Bond Donors | 3 | Contributes to solubility and target binding. |
| Hydrogen Bond Acceptors | 3 | Contributes to solubility and target binding. |
| Rotatable Bonds | 1 | Indicates low conformational flexibility. |
Acid-Base Properties: The Significance of pKa
The piperazine ring is basic, with two pKa values for its conjugate acids, typically around 5.5 and 9.8[6]. The pyrazole ring is weakly basic. The presence of the pyrazole substituent on the piperazine ring is expected to influence these pKa values. Potentiometric titration is the gold-standard method for the experimental determination of pKa.
Diagram: Ionization States of 2-(1H-pyrazol-4-yl)piperazine
Caption: Predicted ionization states based on pH.
Solubility and Stability
-
Solubility: Based on its high polarity (XlogP = -1.0), 2-(1H-pyrazol-4-yl)piperazine is predicted to have good aqueous solubility. However, piperazine itself has limited water solubility[7]. Experimental determination using methods like shake-flask or potentiometric titration is recommended for accurate assessment. The compound is expected to be soluble in polar organic solvents like methanol and DMSO.
-
Stability: Piperazine and pyrazole rings are generally stable. However, like many amines, 2-(1H-pyrazol-4-yl)piperazine may be susceptible to oxidation and should be stored under an inert atmosphere. Stability studies under various conditions (pH, temperature, light) are crucial during drug development.
Synthesis and Characterization: A Practical Approach
The synthesis of 2-(1H-pyrazol-4-yl)piperazine can be approached through established heterocyclic chemistry methodologies. While a specific, detailed protocol for this exact molecule is not widely published, logical synthetic routes can be designed based on the synthesis of analogous compounds.
Retrosynthetic Analysis and Proposed Synthetic Strategy
A plausible retrosynthetic analysis suggests disconnecting the C-N bond between the pyrazole and piperazine rings, or by constructing the pyrazole ring onto a pre-existing piperazine scaffold. A common and effective method for forming the pyrazole ring is the Knorr pyrazole synthesis or variations thereof[8].
Diagram: Proposed Synthetic Pathway
Caption: A generalized synthetic workflow.
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized procedure based on the synthesis of similar pyrazolylpiperazine derivatives and should be optimized for the specific target molecule.
Step 1: Synthesis of a Protected Piperazine Precursor This step is crucial to avoid side reactions on the piperazine nitrogens. A common protecting group is Boc (tert-butyloxycarbonyl).
Step 2: Knorr Pyrazole Synthesis
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the protected piperazine precursor in a suitable solvent (e.g., ethanol).
-
Add a 1,3-dicarbonyl compound (the pyrazole precursor) to the solution.
-
Add a catalytic amount of acid (e.g., acetic acid).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Deprotection
-
Dissolve the protected intermediate in a suitable solvent (e.g., dichloromethane).
-
Add a deprotecting agent (e.g., trifluoroacetic acid for a Boc group).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, neutralize the mixture and extract the product.
-
Purify the final compound by recrystallization or chromatography.
Structural Characterization and Analytical Protocols
Unequivocal structural confirmation is paramount. A combination of spectroscopic techniques is essential.
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include those for the pyrazole ring protons, and the piperazine ring methylene protons. The chemical shifts and coupling patterns will provide information on the substitution pattern.
-
¹³C NMR: Will show distinct signals for the carbon atoms in both the pyrazole and piperazine rings.
Protocol: NMR Sample Preparation
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended[9].
3.3.2. Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, confirming the elemental composition.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for purity assessment and to obtain fragmentation patterns that aid in structural elucidation[10].
Protocol: GC-MS Analysis
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol).
-
Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Use a temperature program to separate the components.
-
Acquire mass spectra using electron ionization (EI).
-
Analyze the resulting chromatogram and mass spectra.
Potential Applications and Biological Relevance
The pyrazolylpiperazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.
Central Nervous System (CNS) Disorders
Numerous piperazine-containing compounds are CNS active[11]. The combination with a pyrazole ring has led to the discovery of compounds with anxiolytic-like and antidepressant-like activities[11][12]. These effects are often mediated through interactions with serotonergic and GABAergic pathways.
Enzyme Inhibition
Pyrazole derivatives are known to inhibit various enzymes[13]. For instance, certain pyrazolylpiperazines have been investigated as inhibitors of enzymes like α-glucosidase and α-amylase, which are relevant targets in the management of diabetes[13].
Anticancer Activity
The pyrazole nucleus is present in several anticancer drugs[14]. The incorporation of a piperazine moiety can enhance the anticancer properties of these compounds.
Diagram: Workflow for Biological Evaluation
Caption: A typical cascade for assessing biological activity.
Experimental Protocols for Biological Evaluation
4.4.1. In Vitro Enzyme Inhibition Assay (e.g., α-glucosidase)
-
Prepare a solution of the enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae) in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Prepare solutions of the substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) and the test compound at various concentrations.
-
In a 96-well plate, add the enzyme solution, buffer, and the test compound.
-
Pre-incubate the mixture for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the reaction by adding the substrate solution.
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
4.4.2. In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Safety and Handling
Based on the available information for related compounds, 2-(1H-pyrazol-4-yl)piperazine is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin irritation and serious eye damage, and may cause drowsiness or dizziness[3].
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Conclusion and Future Perspectives
2-(1H-pyrazol-4-yl)piperazine represents a molecule with considerable potential for the development of novel therapeutic agents. Its unique combination of two pharmacologically significant heterocycles warrants further investigation. This technical guide has provided a foundational understanding of its chemical properties, along with practical methodologies for its synthesis, characterization, and biological evaluation. Future research should focus on obtaining comprehensive experimental data for its physicochemical properties, exploring diverse synthetic routes to generate a library of analogues, and conducting extensive in vitro and in vivo studies to elucidate its pharmacological profile and mechanism of action. Such endeavors will be crucial in unlocking the full therapeutic potential of this promising molecular scaffold.
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